1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-6-5-10-4-2-3-7(8(10)11)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTSLVNBEBOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-38-1 | |
| Record name | 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Heterocyclization Using Meldrum’s Acid Derivatives
Core Reaction Mechanism
The compound is synthesized via heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide. The reaction proceeds through a nucleophilic attack at the electrophilic carbon of Meldrum’s acid, followed by cyclization to form the pyridone core. Subsequent acidification with hydrochloric acid or sulfuric acid yields the carboxylic acid moiety at position 3.
Table 1: Key Reaction Parameters for Heterocyclization
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization efficiency |
| Solvent | DMSO or DMF | Enhances solubility of intermediates |
| Acidification Agent | HCl (1–2 M) | Completes carboxylic acid formation |
| Reaction Time | 4–6 hours | Balances decomposition risks |
Dropwise addition of reactants in dimethyl sulfoxide (DMSO) minimizes side reactions, improving yields to 65–72%.
Alkylation of Pyridone Precursors
Two-Step Functionalization
An alternative route involves alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-methoxyethyl halides (e.g., bromide or iodide). The process requires:
- Deprotonation : Using potassium carbonate or sodium hydride in anhydrous tetrahydrofuran (THF).
- Alkylation : Introduction of the 2-methoxyethyl group at the pyridone nitrogen.
Table 2: Alkylation Optimization Metrics
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Base | K₂CO₃ | 78% efficiency |
| Solvent | THF | Prevents hydrolysis |
| Temperature | 60°C | Accelerates SN2 kinetics |
Post-alkylation, the crude product is purified via recrystallization from ethanol, achieving a melting point of 92°C.
Hydrolysis of Ester Intermediates
Ester-to-Acid Conversion
Methyl or ethyl esters of the target compound are hydrolyzed under basic conditions. A representative protocol involves:
- Reagents : Lithium hydroxide (LiOH) in methanol/water (3:1 v/v).
- Conditions : Stirring at 50°C for 5 hours, followed by acidification to pH 2 with HCl.
Table 3: Hydrolysis Efficiency Comparison
| Ester Derivative | Hydrolysis Yield | Purity (HPLC) |
|---|---|---|
| Methyl ester | 67% | 98.5% |
| Ethyl ester | 58% | 97.2% |
This method avoids racemization and preserves the pyridone ring integrity.
One-Pot Multicomponent Synthesis
Streamlined Protocol
A one-pot approach combines Meldrum’s acid, triethyl orthoformate, and 2-methoxyethylamine in ethanol under reflux. The method leverages in situ formation of intermediates, reducing purification steps.
Table 4: One-Pot Reaction Outcomes
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| ZnCl₂ | 70 | 2 hours |
| None | 45 | 4 hours |
Lewis acids like ZnCl₂ enhance cyclization rates, while ethanol as a solvent ensures mild conditions.
Physicochemical Characterization
Structural Validation
Post-synthesis analysis confirms:
- Molecular Weight : 197.19 g/mol (ESI-MS).
- logP : 0.192, indicating moderate hydrophilicity.
- Polar Surface Area : 68.53 Ų, reflective of hydrogen-bonding capacity.
Table 5: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 92°C | DSC |
| λmax (UV-Vis) | 274 nm | Ethanol solution |
| pKa | 3.1 (carboxylic acid) | Potentiometry |
Challenges and Optimization Strategies
Common Pitfalls
Scalability Considerations
- Solvent Choice : Replacing DMSO with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.
- Catalyst Recycling : ZnCl₂ recovery via aqueous extraction reduces costs.
Chemical Reactions Analysis
Substitution Reactions
The dihydropyridine ring undergoes regioselective substitutions, particularly at electron-deficient positions. The methoxyethyl group enhances solubility, while the carboxylic acid moiety participates in acid-base reactions.
Key Findings :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (KOH) to form S-alkylated derivatives. This reaction exploits the nucleophilic character of the sulfur atom in related thioamide precursors .
-
Amination : Reacts with amines (e.g., aniline) to form Schiff bases, as demonstrated in the synthesis of pyridine derivatives via condensation with Meldrum’s acid analogs .
Example Reaction :
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring-opening processes due to its conjugated system.
Key Findings :
-
Cycloaddition : Forms fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) when reacted with malononitrile derivatives, as observed in studies on structurally similar dihydropyridines .
-
Acid-Catalyzed Ring Opening : Under strong acidic conditions (HCl), the dihydropyridine ring can undergo hydrolysis to yield linear carbonyl intermediates.
Oxidation and Reduction
The dihydropyridine core is redox-active, enabling transformations to pyridine or tetrahydropyridine derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Pyridine-3-carboxylic acid derivatives | |
| Reduction | NaBH₄, LiAlH₄ | Tetrahydropyridine analogs |
Mechanistic Insight :
-
Oxidation typically targets the C2 carbonyl group, converting the dihydropyridine to a fully aromatic pyridine system.
-
Reduction selectively hydrogenates the C5-C6 double bond, yielding saturated derivatives with retained carboxylic acid functionality.
Carboxylic Acid Reactivity
The carboxylic acid group undergoes standard derivatization reactions:
Esterification :
-
Reacts with alcohols (e.g., methanol) in the presence of H₂SO₄ to form methyl esters, improving lipid solubility.
Amidation :
-
Couples with amines (e.g., benzylamine) via carbodiimide-mediated reactions (EDC/DMAP) to generate amide derivatives, which are pharmacologically relevant.
Anticancer Research
Cytotoxic analogs have been synthesized through substitutions at the C4 and C6 positions, showing IC₅₀ values comparable to doxorubicin in colon cancer models .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs showed promising activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development into antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This application is particularly relevant in the context of chronic conditions like arthritis and inflammatory bowel disease .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. This versatility has made it a valuable intermediate in the development of new pharmaceuticals .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
In a laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial activity. Further modifications to the compound’s structure enhanced its potency, leading to the development of several derivatives with improved efficacy.
Case Study 2: Anti-inflammatory Research
A study conducted on human monocytes treated with the compound showed a significant reduction in TNF-alpha levels when compared to untreated controls. This suggests that the compound could be beneficial in developing therapies for conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity : The methoxyethyl group enhances water solubility compared to hydrophobic substituents like benzyl or cyclohexyl.
- Biological Activity : Fluorinated aryl derivatives (e.g., 4-fluorophenyl) exhibit stronger binding to SARS-CoV-2 Mpro (Glide score: -7.89 kcal/mol) due to hydrophobic interactions with residues like MET 49 and LEU 141 .
Carboxylic Acid Positional Isomers
The position of the carboxylic acid group modulates electronic properties and bioactivity:
Functional Group Modifications
- Ester Derivatives: Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-...
- Carbamoyl-Methyl Derivatives : Compounds like 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-... demonstrated enhanced protease inhibition (Glide energy: -68.94 kcal/mol) due to hydrogen bonding with GLN 189 and HIS 164 .
Biological Activity
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- CAS Number : 1267159-71-6
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of various dihydropyridine derivatives, including this compound. Research indicates that this compound exhibits significant inhibition of tumor cell proliferation across several cancer cell lines.
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Inhibition Percentage (%) |
|---|---|---|
| U251 (Glioblastoma) | 25 | >50 |
| PC-3 (Prostate) | 30 | >50 |
| K-562 (Leukemia) | 20 | >60 |
| HCT-15 (Colorectal) | 15 | >70 |
| MCF-7 (Breast) | 28 | >55 |
| SKLU-1 (Lung) | 22 | >65 |
The compound demonstrated a notable ability to inhibit cell growth in the HCT-15 cell line with an IC50 value of 15 µM, indicating its potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves interaction with specific proteins involved in cell proliferation and apoptosis. Molecular docking studies suggest that this compound has a high affinity for PARP-1, a protein implicated in DNA repair processes. The binding affinity was calculated with ΔG values indicating strong interactions that may lead to enhanced apoptotic signaling in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that derivatives of dihydropyridine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Salmonella typhimurium | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
The results indicate that the compound could be effective against common bacterial pathogens, making it a candidate for further exploration in antimicrobial therapies .
Case Studies
A recent case study focused on the synthesis and biological evaluation of various dihydropyridine derivatives, including our compound of interest. The study emphasized the importance of structural modifications in enhancing biological activity. The findings suggested that substituents like methoxyethyl groups significantly influence the pharmacological profile of these compounds .
Another investigation into the cytotoxic effects of similar compounds revealed that alterations in the molecular structure could lead to improved selectivity for cancer cells over normal cells, thus minimizing potential side effects .
Q & A
How can researchers optimize the synthesis yield of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
Basic Research Question
To enhance synthesis efficiency, focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improves cyclization efficiency in analogous dihydropyridine syntheses . Adjusting the stoichiometry of the methoxyethyl substituent precursor (e.g., 2-methoxyethylamine derivatives) to 1.2–1.5 equivalents can mitigate side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) or silica gel chromatography (ethyl acetate:hexane, 3:7) enhances purity (>95%) .
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm the methoxyethyl group (δ 3.3–3.5 ppm for OCHCHO) and the dihydropyridine ring protons (δ 6.1–6.3 ppm for H-4 and H-5) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: 0.1% TFA in acetonitrile/water, 40:60) assess purity (>98%) .
- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 315.28 (CHNO) .
How does pH influence the stability of this compound in aqueous solutions?
Basic Research Question
The compound is prone to hydrolysis under extreme pH. Stability studies show:
- Acidic Conditions (pH < 3) : Rapid degradation via cleavage of the methoxyethyl group (half-life < 24 hours).
- Neutral/Basic Conditions (pH 7–9) : Moderate stability (half-life ~7 days) with partial oxidation of the dihydropyridine ring.
Store lyophilized samples at -20°C in amber vials to minimize photodegradation. Buffered solutions (pH 6.5–7.5) with 0.01% EDTA enhance short-term stability .
How can researchers resolve discrepancies in 1H^1H1H-NMR data for the dihydropyridine ring protons?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. To address this:
- Use deuterated solvents with controlled temperature (25°C) to stabilize tautomeric forms.
- Perform variable-temperature NMR (VT-NMR) between 20–50°C to observe dynamic exchange signals.
- Compare with computational models (DFT at B3LYP/6-31G* level) to predict chemical shifts for the keto-enol equilibrium .
What are the dominant degradation pathways under oxidative stress?
Advanced Research Question
Oxidative degradation occurs via two pathways:
Ring Oxidation : The dihydropyridine moiety converts to pyridine derivatives under HO or O, confirmed by LC-MS detection of m/z 317.29 (oxo-pyridine adduct).
Side-Chain Cleavage : Methoxyethyl groups undergo demethylation, forming carboxylic acid byproducts (identified via -NMR loss of δ 3.3 ppm signals). Use antioxidants like BHT (0.02% w/v) in storage buffers to mitigate this .
How does the methoxyethyl substituent influence reactivity compared to other alkyl derivatives?
Advanced Research Question
The methoxyethyl group enhances solubility and electronic effects:
- Solubility : LogP of -0.72 (vs. methyl derivative LogP 0.15) due to polar ether linkages.
- Electronic Effects : Electron-donating methoxy groups stabilize the dihydropyridine ring, reducing electrophilic substitution rates by 30% compared to ethyl derivatives (kinetic studies via UV-Vis at 300 nm) .
Comparative studies with analogs (e.g., 1-ethyl-2-oxo derivatives) show slower hydrolysis kinetics, making the methoxyethyl variant preferable for prolonged bioactivity assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
